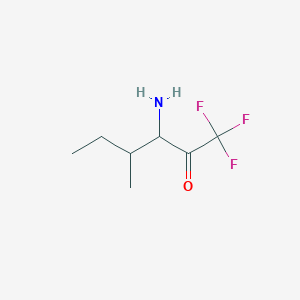![molecular formula C20H16Br2N2O4 B12444762 N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine atoms, a phenoxy group, an acetamido group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide typically involves multiple steps:
Bromination: The starting material, 2,4-dimethylphenol, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Phenoxy Group Formation: The brominated product is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then coupled with 4-aminophenylfuran-2-carboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield dehalogenated products.
Scientific Research Applications
N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenoxy and acetamido groups may facilitate binding to enzymes or receptors, while the bromine atoms can participate in halogen bonding. The furan ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide: This compound is unique due to the presence of both bromine atoms and a furan ring, which are not commonly found together in similar compounds.
2-(2,4-Dibromo-6-methylphenoxy)-N-mesitylacetamide: This compound shares the phenoxy and bromine groups but lacks the furan ring.
2-(2,4-Dibromo-6-methylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide: This compound has a similar phenoxy group but includes a benzotriazole moiety instead of a furan ring.
Uniqueness
N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H16Br2N2O4 |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
N-[4-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Br2N2O4/c1-12-9-13(21)10-16(22)19(12)28-11-18(25)23-14-4-6-15(7-5-14)24-20(26)17-3-2-8-27-17/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
PNBJDRFWBBNFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


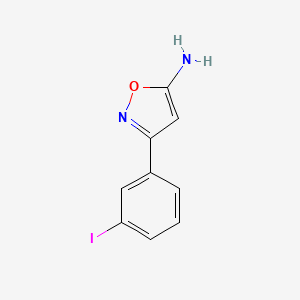
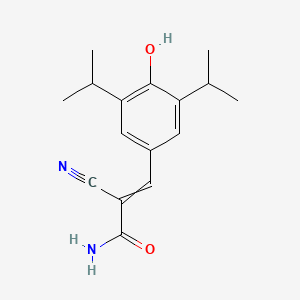
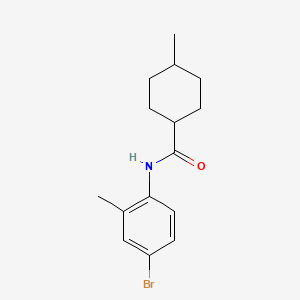
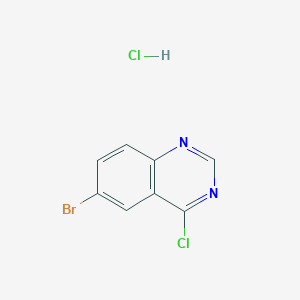
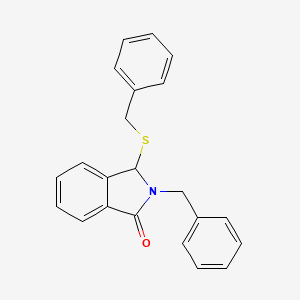
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

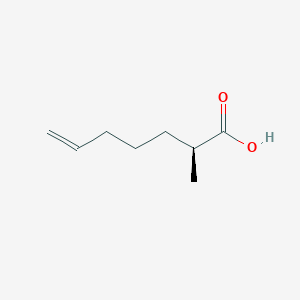
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
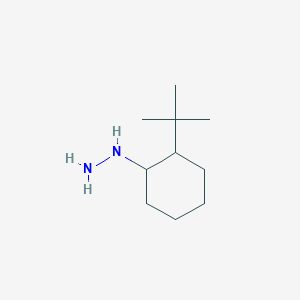
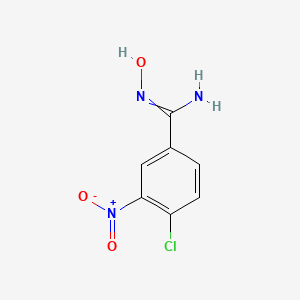
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
